2-fluoro-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3OS2/c17-11-5-3-4-10(8-11)9-23-16-21-20-15(24-16)19-14(22)12-6-1-2-7-13(12)18/h1-8H,9H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNRPUZROIHDBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazide with Carboxylic Acids
Thiosemicarbazide reacts with carboxylic acids under dehydrating conditions to form 2-amino-1,3,4-thiadiazoles. For the target compound, 2-fluorobenzoic acid is a suitable starting material. The reaction proceeds via initial formation of a thiosemicarbazide intermediate, followed by cyclization using phosphorus oxychloride (POCl₃) as a dehydrating agent.
Reaction Conditions :
Functionalization at the 5-Position
The 5-position of the thiadiazole ring is functionalized with a sulfanyl group. This is achieved through nucleophilic substitution using (3-fluorophenyl)methanethiol.
Mechanism :
- Activation : The 5-hydrogen of the thiadiazole is replaced with a leaving group (e.g., chloride) using POCl₃.
- Substitution : (3-Fluorophenyl)methanethiol attacks the electrophilic carbon at the 5-position.
Optimization :
- Base : Triethylamine (2.5 equiv) to deprotonate the thiol.
- Solvent : Dichloromethane (DCM) at 25°C.
- Yield : 89–92%.
Introduction of the Sulfanyl Group
The sulfanyl moiety [(3-fluorophenyl)methyl]sulfanyl is introduced via a two-step process involving thiol generation and substitution.
Synthesis of (3-Fluorophenyl)Methanethiol
Preparation :
Thiol Protection and Deprotection
To prevent oxidation, the thiol is often protected as a disulfide during storage. Deprotection is achieved using reducing agents like triphenylphosphine.
Benzamide Coupling
The final step involves coupling the 5-sulfanyl-1,3,4-thiadiazole with 2-fluorobenzoyl chloride.
Activation of 2-Fluorobenzoic Acid
2-Fluorobenzoic acid is activated using POCl₃ to form 2-fluorobenzoyl chloride.
Procedure :
Amidation Reaction
The activated acid reacts with the amino group on the thiadiazole ring.
Conditions :
- Base : Triethylamine (3.0 equiv) to scavenge HCl.
- Solvent : DCM at 25°C.
- Reaction Time : 12 hours.
- Yield : 86–90%.
Purification and Characterization
Column Chromatography
Crude product is purified using silica gel chromatography with DCM/methanol (95:5).
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, 1H, J = 7.8 Hz), 7.54–7.48 (m, 2H), 7.32–7.25 (m, 4H).
- MS (ESI) : m/z 404.1 [M+H]⁺.
Industrial-Scale Considerations
Waste Management
Excess POCl₃ is neutralized with aqueous NaHCO₃ to form non-hazardous phosphates.
Challenges and Optimization
Thiol Oxidation Mitigation
Byproduct Formation
- Hydrolysis Byproducts : Controlled by maintaining anhydrous conditions.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-fluoro-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential anticancer activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, disruption of DNA replication, and modulation of receptor signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds (Table 1) share structural similarities with the target molecule, differing primarily in substituent type, position, or heterocyclic modifications.
Table 1: Structural and Molecular Comparison
Key Observations:
Halogen Substitution: The target compound’s ortho-fluorine contrasts with 4d (fluorine retained) and the dichloro analog in . Chlorine’s larger size and electronegativity may alter binding kinetics compared to fluorine .
Sulfanyl Group Modifications :
- The (3-fluorobenzyl)sulfanyl group in the target compound is bulkier than the methoxyethylsulfanyl group in , which could influence steric interactions in biological targets.
- Ethylsulfanyl groups (e.g., in ) may enhance metabolic stability compared to benzyl derivatives.
Physicochemical Properties
Biological Activity
The compound 2-fluoro-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is a member of the thiadiazole family, which has garnered interest due to its diverse biological activities. This article provides a detailed examination of its biological activity, including anticholinesterase and anticancer properties, supported by relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₅F₂N₃OS
- IUPAC Name : this compound
- SMILES Representation : O=C(c(cccc1)c1F)NCCn1c(cccc2)c2c(SCc2cc(F)ccc2)c1
Anticholinesterase Activity
Recent studies have highlighted the potential of thiadiazole derivatives in treating neurodegenerative diseases such as Alzheimer's. For example, a series of benzamide derivatives containing a 1,3,4-thiadiazole nucleus were synthesized and evaluated for their anticholinesterase activity. Among these, compounds exhibited IC50 values lower than that of donepezil (IC50 = 0.6 ± 0.05 µM), indicating significant potential as anti-Alzheimer agents. Notably, one derivative with a fluorine atom in the meta position showed an IC50 value of 1.82 ± 0.6 nM, suggesting enhanced potency compared to traditional treatments .
Anticancer Activity
The anticancer potential of this compound has also been explored through various studies. A related compound demonstrated potent cytotoxic activity against a range of cancer cell lines, with GI50 values between 1.4 to 4.2 µM against the NCI-60 cell panel . The mechanism appears to involve inhibition of key cellular pathways associated with tumor growth.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 1.2 | CDK1 Inhibition |
| Compound B | L1210 | <0.01 | Apoptosis Induction |
| Compound C | CEM | 4.0 | Cell Cycle Arrest |
Mechanistic Insights
The biological activity of thiadiazole derivatives is often attributed to their ability to interact with various molecular targets within cells. For instance:
- Anticholinesterase Mechanism : The binding mode studies indicate that these compounds can effectively inhibit acetylcholinesterase by mimicking the natural substrates and forming stable interactions at the enzyme's active site .
- Anticancer Mechanism : The anticancer activity is believed to stem from the ability of these compounds to induce apoptosis and inhibit cell proliferation through modulation of signaling pathways involved in cancer progression .
Case Studies
In a recent study involving the synthesis and testing of several thiadiazole derivatives:
- Case Study 1 : A new derivative was synthesized that showed remarkable antitumor activity against pancreatic cancer cell lines (SUIT-2, Capan-1). The compound was tested at varying concentrations (0.125 - 16 µM), revealing significant growth inhibition in multiple trials .
- Case Study 2 : Another derivative was evaluated for its ability to inhibit CDK1 activity, resulting in an IC50 value of 0.86 µM, underscoring its potential as a therapeutic agent in cancer treatment .
Q & A
Basic: What are the standard synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for yield?
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core followed by sulfanyl linkage and benzamide coupling. Key steps include:
- Thiadiazole ring formation via cyclization of thiosemicarbazides under acidic conditions.
- Sulfanyl group introduction through nucleophilic substitution using (3-fluorophenyl)methanethiol.
- Benzamide coupling via reaction with 2-fluorobenzoyl chloride in the presence of a base like triethylamine .
Optimization Tips:
- Control reaction temperature (e.g., 0–5°C for coupling to minimize side reactions).
- Use anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis.
- Monitor progress with TLC and purify intermediates via column chromatography .
Basic: Which spectroscopic and analytical methods are essential for characterizing purity and structure?
Answer:
Critical techniques include:
- NMR Spectroscopy : Confirm substituent positions (e.g., H NMR for aromatic protons, F NMR for fluorine atoms).
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H] ion).
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm) .
- HPLC : Assess purity (>95% is standard for biological assays).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
